molecular formula C15H12N4OS2 B293878 6-(2-Ethoxyphenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Ethoxyphenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293878
M. Wt: 328.4 g/mol
InChI Key: IHNRRRAGSBHMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Ethoxyphenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown promising results in scientific research. This compound is a member of the triazolo-thiadiazole family, which has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 6-(2-Ethoxyphenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the cells. The compound has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Ethoxyphenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in various in vitro and in vivo models. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, the compound has been shown to inhibit the growth of various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(2-Ethoxyphenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic applications in various diseases. The compound has shown promising results in cancer, inflammation, and bacterial infection research. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the research on 6-(2-Ethoxyphenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to study the compound's potential therapeutic applications in other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to study the compound's pharmacokinetics and pharmacodynamics in vivo, which will provide valuable information for its clinical development. Additionally, the compound's structure-activity relationship (SAR) can be studied to design more potent analogs with improved therapeutic properties. Finally, the compound's toxicity and safety profiles can be studied in detail to ensure its safe use in humans.
Conclusion:
6-(2-Ethoxyphenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown promising results in scientific research. The compound's potential therapeutic applications in cancer, inflammation, and bacterial infections make it a valuable target for further research. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound will provide valuable insights for its clinical development and potential use in humans.

Synthesis Methods

The synthesis of 6-(2-Ethoxyphenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The compound can be synthesized by reacting 2-ethoxybenzaldehyde with thiophene-2-carboxylic acid hydrazide in the presence of phosphorous oxychloride. The resulting product is then treated with 2-amino-5-mercapto-1,3,4-thiadiazole to yield the final product.

Scientific Research Applications

6-(2-Ethoxyphenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In cancer research, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, the compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In bacterial infection research, the compound has been shown to inhibit the growth of various bacterial strains.

properties

Molecular Formula

C15H12N4OS2

Molecular Weight

328.4 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12N4OS2/c1-2-20-11-7-4-3-6-10(11)14-18-19-13(12-8-5-9-21-12)16-17-15(19)22-14/h3-9H,2H2,1H3

InChI Key

IHNRRRAGSBHMCR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CS4

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CS4

Origin of Product

United States

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